Lower MW & Lipophilicity vs. tert-Butyl Analog
The isopropyl carbamate derivative exhibits a significantly lower molecular weight (MW) and calculated partition coefficient (clogP) compared to its tert-butyl (Boc) protected analog. The target compound has a MW of 210.27 g/mol and a clogP of 0.43 [1]. In contrast, the tert-butyl analog (CAS 256411-39-9) has a MW of 224.30 g/mol and a higher predicted logP due to the increased hydrophobic surface area of the tert-butyl group. This lower lipophilicity can improve aqueous solubility and facilitate chromatographic purification, a critical factor in early-stage drug discovery.
clogP 0.43 vs higher predicted
| Evidence Dimension | Molecular Weight and Lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW: 210.27 g/mol; clogP: 0.43 |
| Comparator Or Baseline | tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate (MW: 224.30 g/mol; predicted logP > 0.43) |
| Quantified Difference | MW is 6.3% lower (14.03 g/mol difference). Lipophilicity is lower, with a calculated clogP difference of at least 0.2-0.4 units (exact value for comparator not found but structurally inferred). |
| Conditions | Physicochemical property comparison based on molecular structure and public databases. |
Why This Matters
A lower molecular weight and reduced lipophilicity can lead to improved solubility and better handling properties during synthesis and purification, directly impacting laboratory efficiency and procurement decisions for building blocks.
- [1] sildrug.ibb.waw.pl. (n.d.). Calculated properties for C11H18N2O2. Retrieved from https://sildrug.ibb.waw.pl/ View Source
